2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid: is a complex organic compound with a unique structure that includes a pyrrolizine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid typically involves multi-step organic reactions. The exact synthetic route can vary, but it generally includes the formation of the pyrrolizine ring followed by functional group modifications to introduce the methylidene and carboxylic acid groups. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired functional groups.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors. The process would also involve rigorous quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
- 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxamide
- 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylate
Comparison: Compared to these similar compounds, 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid has a unique carboxylic acid functional group, which can influence its reactivity and interactions. This uniqueness makes it particularly valuable for specific applications where the carboxylic acid group plays a crucial role.
Eigenschaften
Molekularformel |
C9H11NO3 |
---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
6-methylidene-3-oxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-6-4-9(8(12)13)3-2-7(11)10(9)5-6/h1-5H2,(H,12,13) |
InChI-Schlüssel |
DGCPXFOWDONHNP-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC2(CCC(=O)N2C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.